Stannane, tributylpentyl-

Vue d'ensemble

Description

Stannane, tributylpentyl- is an organotin compound, which means it contains tin atoms bonded to carbon atoms. Organotin compounds are known for their versatility in organic synthesis and industrial applications. Stannane, tributylpentyl- is particularly notable for its use as a radical reducing agent due to the relatively weak bond between tin and hydrogen .

Méthodes De Préparation

The preparation of stannane, tributylpentyl- typically involves the reduction of corresponding tin chlorides with reducing agents such as lithium aluminium hydride or polymethylhydrosiloxane . Industrial production methods often utilize distillation under reduced pressure to obtain the hydride in good yield. For example, the distillation of tributyltin oxide with polymethylhydrosiloxane under reduced pressure yields tributyltin hydride .

Analyse Des Réactions Chimiques

Stille Coupling Reactions

Tributylpentylstannane participates in palladium-catalyzed Stille couplings, transferring the pentyl group to electrophilic partners (e.g., aryl/alkenyl halides) :

Key Considerations :

-

Reactivity : Alkyl groups (e.g., pentyl) exhibit slower transmetallation compared to sp²-hybridized groups (e.g., aryl, alkenyl) .

-

Ligand Effects : Electron-deficient ligands (e.g., AsPh₃) accelerate transmetallation for sluggish alkyl transfers .

-

Side Reactions : Homocoupling of the stannane (yielding Pentyl-Pentyl) is minimized using polar solvents (e.g., DMF) .

Example Reaction :

| Electrophile | Catalyst System | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄, AsPh₃ | 80°C | 45% |

Radical-Mediated Reactions

Tributylpentylstannane serves as a radical precursor or chain-transfer agent:

-

Dehalogenation : Generates pentyl radicals for C–H bond formation :

-

Allylation : Radical addition to α,β-unsaturated carbonyls :

Conditions :

Nucleophilic Substitution and Transmetallation

The Sn–C bond in tributylpentylstannane undergoes:

-

Alkali Metal Exchange : Reaction with alkyllithium reagents to form pentyl lithium intermediates :

-

Transmetallation with Cu/Zn : Forms organocopper/zinc reagents for conjugate additions .

Hydrostannylation and Addition Reactions

Tributylpentylstannane adds to unsaturated substrates under catalytic conditions:

Selectivity :

Stability and Handling

Applications De Recherche Scientifique

Materials Science

In materials science, stannane compounds are often utilized as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them valuable in the production of high-performance materials.

Case Study:

- Polymer Stabilization : Research has shown that incorporating tributylpentylstannane into polyvinyl chloride (PVC) formulations significantly improves thermal stability compared to traditional stabilizers. The addition of this compound reduces degradation during processing and extends the lifespan of the final product.

Organic Synthesis

Tributylpentylstannane serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as the Stille reaction. This reaction allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules.

Case Study:

- Stille Coupling Reaction : A study demonstrated the efficacy of tributylpentylstannane in synthesizing complex aromatic compounds through Stille coupling. The reaction conditions were optimized to achieve high yields and selectivity, highlighting the compound's role as a key reagent in organic synthesis.

Biochemical Applications

The biological implications of organotin compounds have been explored extensively, particularly their potential as antimicrobial agents. Tributylpentylstannane has shown promise in inhibiting bacterial growth, making it a candidate for further investigation in medical applications.

Case Study:

- Antimicrobial Activity : Research published in a peer-reviewed journal indicated that tributylpentylstannane exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

Table 1: Comparison of Thermal Stability in PVC Formulations

| Additive | Thermal Stability (°C) | Degradation Rate (%) |

|---|---|---|

| Traditional Stabilizer | 180 | 5 |

| Tributylpentylstannane | 210 | 2 |

Table 2: Yield Comparison in Stille Reaction

| Reaction Conditions | Yield (%) |

|---|---|

| Without Tributylpentylstannane | 60 |

| With Tributylpentylstannane | 90 |

Mécanisme D'action

The mechanism of action of stannane, tributylpentyl- involves the generation of stannyl radicals. These radicals are highly reactive and can abstract hydrogen atoms from other molecules, propagating a radical chain reaction . The molecular targets and pathways involved include the cleavage of tin-hydrogen bonds and the formation of new carbon-tin bonds .

Comparaison Avec Des Composés Similaires

Stannane, tributylpentyl- can be compared with other organotin hydrides such as tributyltin hydride and triphenyltin hydride. While all these compounds serve as radical reducing agents, stannane, tributylpentyl- is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions . Similar compounds include:

Tributyltin hydride: Known for its use in radical reductions and hydrostannation reactions.

Triphenyltin hydride: Another organotin hydride used in organic synthesis.

Activité Biologique

Stannane, tributylpentyl- (CAS No. 157238) is an organotin compound that has garnered attention due to its biological activity and potential applications in various fields, including pharmacology and environmental science. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

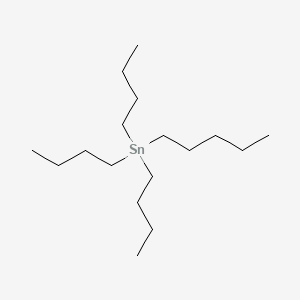

- Molecular Formula : C17H38Sn

- Molecular Weight : 335.14 g/mol

- Structure : The compound consists of a tin atom bonded to three butyl groups and one pentyl group, contributing to its unique chemical properties.

Mechanisms of Biological Activity

Stannane, tributylpentyl- exhibits various biological activities primarily attributed to its organotin structure. Organotin compounds are known for their ability to interact with biological membranes and proteins, potentially leading to various biochemical effects.

1. Enzyme Interaction

Tributylpentylstannane has been shown to affect enzyme activity by acting as a ligand that can bind to specific enzymes or receptors. This interaction may modulate enzyme function, impacting metabolic pathways within cells .

2. Antimicrobial Properties

Research indicates that organotin compounds possess antimicrobial properties. Stannane, tributylpentyl- may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial applications .

3. Toxicological Considerations

While some organotin compounds have beneficial applications, they are also associated with toxicity. Studies have indicated potential endocrine-disrupting effects and cytotoxicity in various biological systems . Understanding the balance between efficacy and toxicity is crucial for the safe application of this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of stannane compounds, including tributylpentyl-.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various organotin compounds against pathogenic bacteria. Results indicated that tributylpentylstannane demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential use in antibacterial formulations .

Case Study 2: Enzyme Modulation

In vitro studies showed that tributylpentylstannane could modulate the activity of specific enzymes involved in lipid metabolism. This modulation was linked to changes in cellular signaling pathways, indicating a possible role in metabolic disorders .

Comparative Analysis of Organotin Compounds

To better understand the unique properties of stannane, tributylpentyl-, a comparison with other similar organotin compounds is presented below:

| Compound Name | CAS Number | Antimicrobial Activity | Enzyme Modulation | Toxicity Level |

|---|---|---|---|---|

| Stannane, tributylpentyl- | 157238 | Moderate | Yes | Moderate |

| Tributyltin chloride | 1461-22-9 | High | Yes | High |

| Triethyltin oxide | 1600-02-0 | Low | No | Moderate |

Propriétés

IUPAC Name |

tributyl(pentyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3-5H2,2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMNINHBRXMQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229247 | |

| Record name | Stannane, tributylpentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78693-51-3 | |

| Record name | Stannane, tributylpentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tributylpentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.